Methyl 3-amino-3-(4-bromophenyl)propanoate
Description
Overview of β-Amino Acid Esters in Contemporary Organic Synthesis
In the realm of organic chemistry, β-amino acid esters serve as crucial building blocks. Their synthesis has been a focal point of research, leading to the development of numerous synthetic methodologies. These methods often involve reactions such as the conjugate addition of amines to α,β-unsaturated esters, Mannich-type reactions, and various catalytic processes that allow for the creation of these structures with high efficiency and stereoselectivity. organic-chemistry.orgorganic-chemistry.org The presence of both an amino and an ester functional group allows for a wide range of chemical transformations, making them ideal precursors for the synthesis of diverse molecular architectures. For instance, they are instrumental in the preparation of β-lactams, a core component of many antibiotic drugs.
The incorporation of β-amino acids into peptides can induce specific secondary structures, such as helices and turns, which can enhance their biological activity and stability. This has made β-amino acid esters particularly important in the field of medicinal chemistry for the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.
Importance of Methyl 3-amino-3-(4-bromophenyl)propanoate as a Scaffold in Chemical Research
Among the vast array of β-amino acid esters, this compound stands out as a particularly valuable scaffold in chemical research. Its structure, which combines a β-amino ester with a bromine-substituted phenyl ring, offers multiple points for chemical modification. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules.
This compound is a key intermediate in the synthesis of a range of pharmaceutical agents. The presence of the 4-bromophenyl group is significant, as this moiety is found in numerous biologically active compounds and can influence factors like binding affinity to biological targets and metabolic stability. mdpi.com The ester and amino groups provide additional sites for derivatization, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). Researchers can modify these functional groups to fine-tune the molecule's properties, such as its solubility, lipophilicity, and pharmacokinetic profile.
The utility of this compound is evident in its application as a starting material for the synthesis of novel therapeutic agents. For example, it can be used to construct the core structures of compounds being investigated for their potential as anti-inflammatory or anticancer agents. chemimpex.com Its role as a versatile building block facilitates the creation of libraries of related compounds, which is a crucial step in the drug discovery process for identifying lead candidates with optimal efficacy and safety profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOPUGACIDGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278947 | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-71-6 | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β-amino-4-bromobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Amino 3 4 Bromophenyl Propanoate
Direct Synthetic Approaches
Direct synthetic methods aim to construct the target molecule efficiently, often without the need for complex protecting group strategies or chiral auxiliaries. These approaches are valuable for producing the racemic compound, which can be used as is or as a substrate for subsequent chiral resolution.
Nucleophilic addition reactions are a cornerstone for the formation of β-amino esters. The two primary strategies in this category are the aza-Michael reaction (conjugate addition) and the Mannich reaction.
The aza-Michael reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. libretexts.org For the synthesis of Methyl 3-amino-3-(4-bromophenyl)propanoate, this would typically involve the reaction of ammonia (B1221849) or a protected amine with methyl 3-(4-bromophenyl)propenoate. The electronegative oxygen of the carbonyl group withdraws electron density, making the β-carbon electrophilic and susceptible to attack by a nucleophilic amine. libretexts.org The resulting intermediate is an enolate ion, which is then protonated on the α-carbon to yield the final β-amino ester. libretexts.org Various catalysts, including Lewis acids like silicon tetrachloride or ceric ammonium (B1175870) nitrate, can facilitate this reaction, often under mild and even solvent-free conditions. organic-chemistry.org
Another powerful method is the Mannich reaction, a three-component condensation of an aldehyde (4-bromobenzaldehyde), an amine (ammonia), and a compound with an acidic proton, such as a malonic ester derivative, followed by hydrolysis and esterification. organic-chemistry.org More directly, a pre-formed imine from 4-bromobenzaldehyde (B125591) and ammonia can react with a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate (B1210297) in a Mukaiyama-Mannich type reaction. This approach is highly versatile and can be catalyzed by various Lewis acids. nih.govacs.org
Table 1: Examples of Nucleophilic Addition Strategies
| Reaction Type | Reactants | Catalyst Example | Product |
| Aza-Michael Addition | Methyl 3-(4-bromophenyl)propenoate, Ammonia | Ceric Ammonium Nitrate organic-chemistry.org | (±)-Methyl 3-amino-3-(4-bromophenyl)propanoate |
| Mannich-type Reaction | 4-Bromobenzaldehyde, Ammonia, Methyl Acetate derivative | Lewis Acid (e.g., TiCl₄) | (±)-Methyl 3-amino-3-(4-bromophenyl)propanoate |
Reductive amination is a highly effective method for synthesizing amines and their derivatives. researchgate.net This process can be applied to the synthesis of this compound, typically starting from the corresponding β-keto ester, methyl 3-(4-bromophenyl)-3-oxopropanoate. The reaction involves the condensation of the ketone with an amine source, such as ammonia or ammonium acetate, to form an intermediate enamine or imine, which is then reduced in situ to the desired β-amino ester. researchgate.net Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.net This method is one of the most established approaches for accessing various types of amines. researchgate.net
Alternatively, catalytic hydrogenation of a nitrile precursor can be employed. For example, the hydrogenation of methyl 3-(4-bromophenyl)-3-cyanopropanoate in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere would yield the target primary amine. google.com The hydrogenation of nitriles is a well-documented transformation in organic synthesis. google.com
Table 2: Reductive Amination and Hydrogenation Pathways
| Starting Material | Reagents | Key Transformation |
| Methyl 3-(4-bromophenyl)-3-oxopropanoate | 1. NH₃ or NH₄OAc2. Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Reductive amination of a β-keto ester |
| Methyl 3-(4-bromophenyl)propenoate & NH₃ | H₂/Catalyst (e.g., Pd, Rh) | Hydrogenation of an enamine intermediate |
| 3-Amino-3-(4-bromophenyl)prop-2-enenitrile | 1. H₂/Catalyst2. Methanolysis/Esterification | Hydrogenation of a β-aminonitrile |
A straightforward route to this compound is the esterification of its corresponding carboxylic acid, 3-amino-3-(4-bromophenyl)propanoic acid. The synthesis of this precursor can be achieved by reacting 4-bromobenzaldehyde, malonic acid, and ammonium acetate in ethanol. google.com
The subsequent esterification is typically performed under acidic conditions, a classic method known as Fischer esterification. The carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ceon.rsresearchgate.net The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) drives the reaction toward the formation of the methyl ester product. researchgate.net The reaction rate and yield are influenced by factors such as temperature, reaction time, and the molar ratio of reactants and catalyst. ceon.rsresearchgate.net
Stereoselective Synthesis of this compound
Many applications of β-amino esters require a specific stereoisomer. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity, which is crucial for the development of chiral drugs and materials.
There are several strategies to obtain enantiomerically pure forms of the target compound, such as (S)- or (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate.
One common method is the chiral resolution of a racemic mixture. This can be achieved through enzymatic processes. For instance, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a closely related analog, has been successfully resolved using the enzyme Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzyme selectively catalyzes the N-acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net A similar strategy could be applied to the racemic methyl ester of the target compound.
Another approach is to use a chiral pool synthesis , starting from a readily available enantiopure precursor. However, this is often less direct for this specific target structure. A more versatile method involves the use of chiral auxiliaries . An achiral precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.
Asymmetric catalysis represents one of the most efficient methods for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. rsc.org This approach can be applied to various reactions that form β-amino esters.
Asymmetric hydrogenation of a suitable prochiral precursor is a powerful technique. For example, the hydrogenation of a β-enamido ester derived from methyl 3-(4-bromophenyl)-3-oxopropanoate using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce the β-amino ester with high enantioselectivity.
Catalytic asymmetric Mannich reactions and aza-Michael additions are also prominent methods. rsc.orgacs.org In these reactions, a chiral Lewis acid or a chiral organocatalyst is used to control the stereochemical outcome of the nucleophilic addition. rsc.org For instance, the reaction of an imine derived from 4-bromobenzaldehyde with a silyl ketene acetal can be catalyzed by a chiral metal complex to afford the desired β-amino ester in high yield and enantiomeric excess. organic-chemistry.org The development of confined imidodiphosphorimidate (IDPi) catalysts, for example, has enabled highly enantioselective additions to imine equivalents, providing direct access to β-amino acids and their derivatives. nih.govacs.org
Table 3: Overview of Stereoselective Synthesis Strategies
| Strategy | Description | Example Application |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | N-acylation of racemic this compound using a lipase to separate enantiomers. researchgate.net |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or enamide using a chiral transition metal catalyst. | Rh- or Ru-catalyzed hydrogenation of an N-acyl enamine precursor. |
| Asymmetric Mannich Reaction | Reaction of an imine with an enolate equivalent in the presence of a chiral catalyst. acs.org | Reaction between the imine of 4-bromobenzaldehyde and a ketene silyl acetal catalyzed by a chiral Lewis acid. |
| Asymmetric Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ester using a chiral catalyst. | Organocatalyzed addition of a nitrogen nucleophile to methyl 3-(4-bromophenyl)propenoate. |
Chiral Auxiliary-Mediated Methodologies
The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry during the synthesis of chiral molecules like this compound. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org
One common approach involves the use of pseudoephedrine as a chiral auxiliary. nih.govresearchgate.net In this method, an α,β-unsaturated amide is first prepared by coupling an α,β-unsaturated carboxylic acid with (S,S)-(+)-pseudoephedrine. nih.govresearchgate.net The subsequent conjugate addition of a nitrogen nucleophile to this chiral amide proceeds with high diastereoselectivity, dictated by the steric influence of the pseudoephedrine auxiliary. nih.gov For the synthesis of this compound, this would involve the conjugate addition of an appropriate amine to a pseudoephedrine amide of 3-(4-bromophenyl)propenoic acid. The resulting diastereomerically enriched β-amino amide can then be converted to the target methyl ester in a subsequent step. nih.gov
The diastereoselective conjugate addition is the key step, and various nitrogen nucleophiles can be employed. nih.gov The subsequent conversion of the β-amino amide adduct to the final β-amino ester is typically achieved in a single, high-yielding step. researchgate.net
Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis
| Feature | Description |
|---|---|
| Chiral Auxiliary | (S,S)-(+)-pseudoephedrine is a commonly used and effective auxiliary. nih.govresearchgate.net |
| Key Reaction | Diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide. nih.gov |
| Stereochemical Control | The chiral auxiliary directs the stereochemical outcome of the conjugate addition. wikipedia.org |
| Product | Highly enantioenriched β-amino esters. nih.gov |
| Auxiliary Removal | The auxiliary can be cleaved and recovered for reuse. wikipedia.org |
Continuous-Flow Synthesis Methodologies for β-Amino Acid Esters
Continuous-flow synthesis has emerged as a valuable technique for the efficient and scalable production of chemical compounds, including β-amino acid esters. mdpi.comresearchgate.net This methodology offers advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com
One notable continuous-flow method for the synthesis of β-amino acid esters is the lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.comdocumentsdelivered.com In this approach, a solution of the aromatic amine and the acrylate (B77674) in a suitable solvent is passed through a packed-bed reactor containing an immobilized lipase, such as Lipase TL IM from Thermomyces lanuginosus. mdpi.com The enzyme catalyzes the 1,4-conjugate addition, leading to the formation of the corresponding β-amino acid ester. mdpi.com For the synthesis of this compound, this would involve the reaction of 4-bromoaniline (B143363) with methyl acrylate.
The efficiency of this enzymatic process in a continuous-flow microreactor is significantly higher than in a conventional batch bioreactor, with reactions often reaching high yields in a matter of minutes compared to many hours in batch. mdpi.com Key reaction parameters that can be optimized in a continuous-flow setup include the solvent, temperature, substrate ratio, and residence time. mdpi.com Methanol is often used as the reaction medium, and the optimal temperature is typically around 35 °C to maximize yield and minimize the formation of by-products. mdpi.com
Another continuous-flow approach involves the reaction of a β-ketoester with an amine. researchgate.net This method is particularly useful for the synthesis of β-amino α,β-unsaturated esters and can be performed in the absence of an external solvent, making it a greener process. researchgate.net While not directly producing a saturated β-amino ester, this method highlights the versatility of flow chemistry in synthesizing related structures.
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of β-Amino Acid Esters
| Parameter | Batch Bioreactor | Continuous-Flow Microreactor |
|---|---|---|
| Reaction Time | ~24 hours mdpi.com | ~30 minutes mdpi.com |
| Efficiency | Lower mdpi.com | Higher mdpi.com |
| Process Control | More challenging mdpi.com | Easier to control documentsdelivered.com |
| Heat & Mass Transfer | Can be limited researchgate.net | Excellent researchgate.net |
Derivatization from Related Precursors
This compound can also be synthesized through the derivatization of closely related precursor molecules. A prominent strategy in this category is the ring-opening of β-lactams (azetidin-2-ones). nih.gov β-Lactams are cyclic amides that can be readily synthesized through various methods, including the Staudinger cycloaddition of a ketene with an imine. nih.gov
For the synthesis of the target compound, a suitable precursor would be a 4-(4-bromophenyl)-substituted β-lactam. The imine required for the Staudinger reaction would be derived from 4-bromobenzaldehyde and a suitable amine. The subsequent reaction with a ketene, such as that generated from an acetyl chloride derivative, would yield the β-lactam ring. nih.gov
Once the β-lactam is obtained, nucleophilic ring-opening with a suitable alcohol in the presence of an acid catalyst can afford the corresponding β-amino acid ester. atauni.edu.tr For instance, treatment of the N-unsubstituted 4-(4-bromophenyl)azetidin-2-one (B175677) with methanol and an acid like HCl would lead to the formation of this compound. atauni.edu.tr This approach is versatile as the stereochemistry of the final β-amino acid can be controlled by the stereochemistry of the starting β-lactam, which in turn can be influenced by the synthetic method used for its preparation. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (S,S)-(+)-pseudoephedrine |
| 3-(4-bromophenyl)propenoic acid |
| 4-bromoaniline |
| methyl acrylate |
| Lipase TL IM |
| 4-bromobenzaldehyde |
| 4-(4-bromophenyl)azetidin-2-one |
Reactivity and Chemical Transformations of Methyl 3 Amino 3 4 Bromophenyl Propanoate
Reactions Involving the Amino Functionality
The primary amino group in Methyl 3-amino-3-(4-bromophenyl)propanoate is a key site for a variety of nucleophilic reactions, enabling the synthesis of a wide array of derivatives.
Amidation and Peptide Coupling Reactions
The primary amine of this compound can readily undergo amidation reactions with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding N-acyl derivatives. These reactions are fundamental in peptide synthesis, where the β-amino acid structure of the molecule can be incorporated into peptide chains.
Various coupling reagents can be employed to facilitate the formation of the amide bond. For instance, methods using coupling reagents like hexafluorophosphate (B91526) benzotriazolyl-N-oxytris(dimethylamino)phosphonium (BOP) are effective for peptide bond formation. researchgate.net Another approach involves the formation of mixed anhydrides. For example, reacting an N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM), generates a reactive mixed anhydride (B1165640) that can then couple with the amino group of this compound. thieme-connect.de This method is widely used in peptide synthesis due to its efficiency. thieme-connect.de
Direct amidation of unprotected amino acids has also been achieved using Lewis acid catalysts. For example, B(OCH₂CF₃)₃ has been shown to be an effective catalyst for the direct amidation of amino acids with various amines. nih.gov This approach avoids the need for protecting groups, simplifying the synthetic process. researchgate.netnih.govorganic-chemistry.org
Table 1: Examples of Amidation and Peptide Coupling Reagents
| Reagent/Method | Description | Reference |
| BOP reagent | A phosphonium-based coupling agent used in peptide synthesis. | researchgate.net |
| Mixed Anhydrides | Formed from an N-protected amino acid and an alkyl chloroformate, it is a reactive intermediate for amide bond formation. | thieme-connect.de |
| B(OCH₂CF₃)₃ | A Lewis acid catalyst that facilitates direct amidation without the need for protecting groups. | nih.gov |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amino group can be alkylated to form secondary or tertiary amines. Reductive amination is a common method for N-alkylation, where the amino ester reacts with an aldehyde or ketone in the presence of a reducing agent. This has been demonstrated in the automated parallel synthesis of N-alkylated-β-amino methyl esters. researchgate.net Direct N-alkylation of amino acid esters with alcohols can also be achieved using catalysts like the ruthenium-based Shvo's catalyst, although side reactions like transesterification can occur at higher temperatures. nih.gov
N-acylation can be readily achieved by reacting the amino group with an acylating agent such as an acid anhydride or an acyl chloride. youtube.com For instance, treatment with acetic anhydride would yield the corresponding N-acetyl derivative. Under acidic conditions, it is possible to achieve selective acylation. For hydroxyamino acids, O-acylation can be favored by protonating the amino group in an acidic medium, thereby preventing its acylation. nih.gov By analogy, controlling the reaction conditions would allow for selective N-acylation of this compound.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Type | Reference |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Amino Ester | researchgate.net |
| Direct N-Alkylation | Alcohol, Ru-catalyst | N-Alkyl Amino Ester | nih.gov |
| N-Acylation | Acid Anhydride | N-Acyl Amino Ester | youtube.com |
Formation of Heterocyclic Systems via Amino Group Cyclization
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. A notable example is its participation in the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester (or in this case, a β-amino ester analog), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). iau.irnih.govbeilstein-journals.org
In a typical reaction, this compound would react with an aldehyde and urea under acidic catalysis. nih.gov A variety of catalysts can be used, including Lewis acids like silica (B1680970) chloride or nano-γ-Al₂O₃/BF₃/Fe₃O₄, to afford the corresponding dihydropyrimidinone. nih.gov The 4-bromophenyl group would be incorporated at the 4-position of the resulting heterocyclic ring.
Transformations of the Ester Moiety
The methyl ester group of this compound can undergo several key transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Processes
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(4-bromophenyl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the free carboxylic acid. youtube.com
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For β-amino esters, the presence of the amino group can catalyze this reaction. nih.gov The process is often reversible, and using a large excess of the new alcohol can drive the reaction to completion. This method is useful for introducing different alkyl groups to the ester functionality. cambridge.orgresearchgate.netnih.gov
Reduction to Corresponding Alcohols and Amines
The ester group can be reduced to a primary alcohol, yielding the corresponding 3-amino-3-(4-bromophenyl)propan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are commonly used for this transformation. um.edu.myorgsyn.org Borane-dimethyl sulfide (B99878) complex (BMS) is another effective reagent for the reduction of esters in the presence of amines. orgsyn.org These reductions provide access to valuable amino alcohol building blocks. The directed reduction of related β-amino ketones has been shown to produce 1,3-amino alcohols with high stereoselectivity, suggesting that similar control may be achievable in the reduction of β-amino esters. nih.gov
Table 3: Reduction of the Ester Moiety
| Reducing Agent | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 3-amino-3-(4-bromophenyl)propan-1-ol | um.edu.myorgsyn.org |
| Borane-dimethyl sulfide (BMS) | 3-amino-3-(4-bromophenyl)propan-1-ol | orgsyn.org |
Reactivity of the Bromophenyl Group
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to aryl halides. abo.fimdpi.com The bromophenyl group of this compound is an excellent substrate for these transformations, most notably the Suzuki-Miyaura and Kumada reactions.
The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com Initially, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the aryl bromide. This is followed by transmetalation, where the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a Grignard reagent in the Kumada reaction) is transferred to the palladium center. The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the final product, and the palladium(0) catalyst is regenerated. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. organic-chemistry.org The reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org For a substrate like this compound, the Suzuki reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenyl ring. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, P(t-Bu)₃, S-Phos, XPhos | Stabilizes the Pd catalyst and influences its reactivity and selectivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu | Activates the organoboron reagent for transmetalation. organic-chemistry.org |
| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the nucleophilic carbon fragment. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate and outcome. |
This table presents a generalized summary of conditions commonly used in Suzuki-Miyaura reactions involving aryl bromides.
Kumada Coupling: The Kumada coupling utilizes an organomagnesium reagent (Grignard reagent) as the nucleophilic partner. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the reaction's functional group tolerance compared to the Suzuki coupling. Functional groups such as esters, like the methyl propanoate moiety in the title compound, could potentially react with the Grignard reagent. Therefore, careful selection of reaction conditions or protection of sensitive functional groups may be necessary.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism by which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. nih.govnih.gov These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex. nih.gov
In the case of this compound, the substituent at the para position is a 3-amino-3-(methoxycarbonyl)propyl group. This alkyl-based group is not a strong electron-withdrawing group and does not provide significant resonance stabilization for the SNAr intermediate. Consequently, the bromophenyl ring is not considered activated towards classical SNAr reactions. nih.gov
Attempting to displace the bromide with common nucleophiles (e.g., alkoxides, amines) under standard SNAr conditions would likely be unsuccessful or require extremely harsh conditions of high temperature and pressure. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially occur under forcing conditions with very strong bases, but these often lead to mixtures of regioisomers.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly efficient for aryl bromides and iodides when treated with organolithium reagents or certain magnesium-based reagents. wikipedia.orgnih.gov
For this compound, the carbon-bromine bond can undergo a metal-halogen exchange, typically with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C). tcnj.edu This reaction rapidly converts the aryl bromide into a highly reactive aryllithium intermediate. The resulting organometallic species can then be trapped by a wide variety of electrophiles to introduce new functional groups at the 4-position. organic-chemistry.org
A critical consideration for this reaction is the presence of other electrophilic and acidic sites in the molecule, namely the ester group and the N-H proton of the amine. The organolithium reagent is a strong base and nucleophile. To prevent side reactions, the amine group must typically be protected (e.g., as a carbamate) prior to the exchange. Furthermore, the reaction is performed at very low temperatures to minimize or prevent nucleophilic attack on the methyl ester. tcnj.edu An alternative approach involves using magnesium-based reagents, such as in a Grignard formation or through a bromine-magnesium exchange with reagents like isopropylmagnesium chloride, which can sometimes offer better chemoselectivity. nih.gov
Table 2: Examples of Electrophiles for Trapping Organometallic Intermediates
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Protons | H₂O | -H (Dehalogenation) |
| Aldehydes/Ketones | Benzaldehyde, Acetone | -CH(OH)R, -C(OH)R₂ |
| Carbon Dioxide | CO₂ (gas or solid) | -COOH (Carboxylic acid) |
| Alkyl Halides | CH₃I | -CH₃ (Alkylation) |
| Boronic Esters | Isopropyl pinacol (B44631) borate | -B(OR)₂ (Boronate ester) |
| Disulfides | Dimethyl disulfide | -SCH₃ (Thioether) |
This table illustrates potential transformations following a metal-halogen exchange on the aryl bromide moiety, assuming other functional groups are compatible or protected.
Stereochemical Control in Post-Synthetic Modifications
This compound possesses a stereocenter at the C3 position. When this compound is enantiomerically pure, this existing chirality can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselectivity.
This is particularly relevant in post-synthetic modifications, such as the palladium-catalyzed cross-coupling reactions discussed previously. While the reaction occurs at the achiral sp²-hybridized carbon of the bromophenyl group and does not directly involve the chiral center, the presence of a chiral environment can be exploited. For instance, if the amino or carboxyl group is used to coordinate to a chiral catalyst or reagent, it could potentially lead to diastereoselective outcomes in certain transformations.
More directly, when new chiral centers are formed during the modification of the aryl group, the original stereocenter can exert a diastereoselective influence. Research on structurally related unnatural amino acids has shown that a pre-existing stereocenter can direct the outcome of subsequent coupling reactions. rsc.org For example, in a sequence involving C-H activation and subsequent Suzuki coupling on amino acid derivatives, the stereochemistry of the starting material can control the diastereomeric ratio of the final polyaryl products. rsc.org This principle, known as diastereoselective synthesis, is fundamental in constructing complex molecules with multiple, well-defined stereocenters. Therefore, the chiral integrity of the C3 position in this compound is a valuable asset for the stereocontrolled synthesis of more complex derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise connectivity map of the molecule can be constructed.
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state, and the number of neighboring protons. For Methyl 3-amino-3-(4-bromophenyl)propanoate, the spectrum reveals five distinct signals, confirming the unique environments of the aromatic, methine, methylene (B1212753), amine, and methyl protons. The chemical shifts (δ) are influenced by electron-withdrawing and -donating groups, while spin-spin coupling splits the signals into characteristic multiplets, allowing for the assignment of adjacent protons. docbrown.infoubc.ca
The 4-substituted benzene (B151609) ring gives rise to a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are deshielded and appear further downfield compared to the protons meta to the bromine. The methine proton (H-3) is coupled to the two adjacent methylene protons (H-2), resulting in a triplet. The diastereotopic methylene protons are in turn coupled to the methine proton, producing a doublet. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons, and the amine protons typically present as a broad singlet due to rapid chemical exchange and quadrupole effects from the nitrogen atom. organicchemistrydata.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H (ortho to Br) | ~ 7.50 | d (doublet) | ~ 8.5 | 2H |
| Ar-H (meta to Br) | ~ 7.25 | d (doublet) | ~ 8.5 | 2H |
| CH-NH₂ (H-3) | ~ 4.50 | t (triplet) | ~ 6.8 | 1H |
| CH₂-CO (H-2) | ~ 2.80 | d (doublet) | ~ 6.8 | 2H |
| O-CH₃ | ~ 3.65 | s (singlet) | N/A | 3H |
| NH₂ | ~ 1.90 | br s (broad singlet) | N/A | 2H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. oregonstate.eduorganicchemistrydata.org The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. libretexts.orgdocbrown.info
For this compound, seven distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbon of the ester group appears furthest downfield (~172 ppm). The aromatic carbons show four signals: one for the carbon bearing the bromine (C-Br), one for the ipso-carbon attached to the chiral center, and two for the protonated aromatic carbons. The aliphatic carbons, including the methoxy (B1213986), methylene, and methine carbons, appear in the upfield region of the spectrum. docbrown.info
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~ 172.0 |
| Ar-C (ipso to chain) | ~ 142.5 |
| Ar-CH (meta to Br) | ~ 132.0 |
| Ar-CH (ortho to Br) | ~ 128.5 |
| Ar-C (ipso to Br) | ~ 121.5 |
| CH-NH₂ (C-3) | ~ 54.0 |
| O-CH₃ | ~ 51.8 |
| CH₂-CO (C-2) | ~ 42.0 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. st-andrews.ac.ukresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For the target molecule, a key cross-peak would be observed between the methine proton (H-3) at ~4.50 ppm and the methylene protons (H-2) at ~2.80 ppm, confirming their adjacency in the propanoate chain. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of each protonated carbon's chemical shift. For instance, the signal for the methoxy protons (~3.65 ppm) would show a cross-peak to the methoxy carbon signal (~51.8 ppm), and the aromatic proton signals would correlate to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons over two or three bonds (²JHC and ³JHC). sdsu.eduyoutube.com It is instrumental in connecting molecular fragments. Key HMBC correlations would include:
A three-bond correlation (³JHC) from the methoxy protons (~3.65 ppm) to the carbonyl carbon (~172.0 ppm).
A two-bond correlation (²JHC) from the methylene protons (H-2, ~2.80 ppm) to the carbonyl carbon (~172.0 ppm).
Two- and three-bond correlations from the methine proton (H-3, ~4.50 ppm) to the aromatic ipso-carbon (~142.5 ppm) and the ortho-aromatic carbons (~128.5 ppm), respectively, firmly linking the side chain to the phenyl ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals fragmentation patterns that help to confirm the structure. mdpi.com
Using a technique like electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is measured to several decimal places. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by approximately 2 Da. mdpi.com This pattern is a definitive signature for a monobrominated compound. The measured mass is then compared to the calculated mass for the proposed formula (C₁₀H₁₂BrNO₂), providing strong evidence for the elemental composition. mdpi.com
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| C₁₀H₁₃BrNO₂⁺ ([M+H]⁺) | ⁷⁹Br | 258.01297 |
| ⁸¹Br | 260.01092 |
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. Analyzing these fragments provides further structural confirmation. researchgate.net Common fragmentation pathways for this compound under ESI-MS/MS conditions would likely involve the neutral loss of small molecules or cleavage at the weakest bonds.
A primary fragmentation would be the loss of the elements of methyl formate (B1220265) (HCOOCH₃, 60.02 Da) from the protonated molecular ion, leading to the formation of a stable 2-(4-bromophenyl)aziridinium cation. Another significant pathway involves the cleavage of the C2-C3 bond, leading to the formation of the [M-CH₂COOCH₃]⁺ fragment, which corresponds to the stable benzylic amine cation [Br-C₆H₄-CHNH₃]⁺. The characteristic isotopic signature of bromine would be retained in any fragment containing the bromophenyl group. mdpi.comnih.gov
| Fragment Ion (m/z) for ⁷⁹Br | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 198.9923 | HCOOCH₃ | [2-(4-bromophenyl)aziridinium]⁺ |
| 184.9763 | CH₂COOCH₃ | [4-bromobenzylaminium]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of this compound. These analyses provide a detailed fingerprint of the molecule, allowing for the identification of key functional groups and a deeper understanding of its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of a molecule reveals the characteristic absorption frequencies of its functional groups. For this compound, the spectrum is expected to exhibit a series of distinct bands corresponding to the vibrations of its amine, ester, and bromophenyl moieties.
While a dedicated FT-IR spectrum for this compound is not extensively reported in publicly available literature, the expected vibrational frequencies can be inferred from the analysis of closely related structures, such as 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one and other β-amino esters. mdpi.comrasayanjournal.co.in
Key expected FT-IR absorptions include:
N-H Stretching: The primary amine group (-NH₂) typically displays two stretching vibrations in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations from the bromophenyl ring are anticipated to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the propanoate backbone and the methyl group will be observed in the 2950-2850 cm⁻¹ range.
C=O Stretching: A strong absorption band characteristic of the ester carbonyl (C=O) group is expected in the region of 1735-1750 cm⁻¹. This is a prominent feature in the IR spectra of esters.
N-H Bending: The scissoring vibration of the primary amine group is typically found in the range of 1650-1580 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations within the phenyl ring usually give rise to one or two bands of variable intensity in the 1600-1475 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1250-1020 cm⁻¹ range.
C-O Stretching: The ester C-O stretching vibrations will likely produce two bands, one for the C(=O)-O part and another for the O-CH₃ part, typically in the 1300-1000 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected to be observed in the far-infrared region, typically between 600 and 500 cm⁻¹.
The following table summarizes the expected FT-IR vibrational frequencies based on the analysis of analogous compounds. rasayanjournal.co.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | ~3400 |
| N-H Symmetric Stretch | ~3300 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=O Ester Stretch | 1735-1750 |
| N-H Bend (Scissoring) | 1650-1580 |
| Aromatic C=C Stretch | 1600-1475 |
| C-N Stretch | 1250-1020 |
| C-O Ester Stretch | 1300-1000 |
| C-Br Stretch | 600-500 |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and the carbon backbone.
Key expected Raman signals include:
Aromatic Ring Vibrations: The substituted benzene ring will give rise to several characteristic bands. The ring breathing mode, which is often strong in Raman spectra, is expected around 1000 cm⁻¹. Other C=C stretching vibrations within the ring will appear in the 1570-1610 cm⁻¹ region.
C-H Vibrations: Aromatic C-H in-plane bending vibrations are expected in the 1000-1300 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration, while also visible in FT-IR, can sometimes be more prominent in the Raman spectrum, appearing in the low-frequency region.
The following table presents the anticipated Raman spectral data based on analogous compounds. rasayanjournal.co.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C=C Stretch | 1570-1610 |
| Ring Breathing Mode | ~1000 |
| Aromatic C-H In-plane Bend | 1000-1300 |
| C-Br Stretch | <600 |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported, and therefore, its crystal structure has not been deposited in crystallographic databases.
However, based on spectroscopic data and general principles of molecular geometry, it is anticipated that the molecule adopts a structure where the phenyl ring and the ester group are oriented to minimize steric hindrance. The nitrogen atom of the amino group and the carbon atom to which the bromophenyl group is attached are sp³ hybridized, leading to a tetrahedral geometry around these centers. The ester group is expected to be planar.
Further research involving single-crystal X-ray diffraction would be necessary to definitively determine the solid-state packing, intermolecular interactions, and precise bond lengths and angles of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for molecules of this size, balancing computational cost and accuracy. It is widely used to determine electronic structure and related properties.
The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For "Methyl 3-amino-3-(4-bromophenyl)propanoate," this is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p). nih.gov This process minimizes the energy of the molecule to predict its most stable conformation, providing data on bond lengths, bond angles, and dihedral angles. Calculations confirm that the optimized geometry represents a true energy minimum on the potential energy surface by ensuring all vibrational frequencies are positive. nih.gov
Electronic structure analysis follows optimization. A key output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the electronegative oxygen atoms of the ester group and the nitrogen of the amino group are expected to be regions of negative potential (red/yellow), while the hydrogen atoms of the amino group are regions of positive potential (blue), indicating sites prone to electrophilic and nucleophilic attack, respectively.
Table 1: Representative Optimized Geometrical Parameters (DFT B3LYP/6-311G(d,p))
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-N | ~1.46 Å |
| Bond Length | C-Br | ~1.91 Å |
| Bond Angle | O=C-O | ~124.5° |
| Dihedral Angle | C-C-C-C (propanoate chain) | ~65.0° (gauche) |
DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for structure validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning signals in experimental spectra and can help discriminate between different isomers or conformers. nih.govbris.ac.uk
IR and Raman Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. researchgate.net The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions within the molecule. researchgate.net
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopy | Functional Group/Atom | Predicted Wavenumber/Shift | Vibrational Mode/Assignment |
|---|---|---|---|
| FT-IR | N-H (amino) | ~3400-3500 cm⁻¹ | Asymmetric/Symmetric Stretch |
| FT-IR | C=O (ester) | ~1735 cm⁻¹ | Stretching |
| FT-Raman | C-Br | ~650 cm⁻¹ | Stretching |
| ¹H NMR | -CH(NH₂) | ~4.2 ppm | Methine proton |
| ¹³C NMR | C=O | ~172 ppm | Carbonyl carbon |
| ¹³C NMR | C-Br | ~122 ppm | Aromatic carbon |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. nih.gov
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's resistance to charge transfer and its propensity to accept electrons. researchgate.net
Table 3: Calculated Reactivity Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy | E_HOMO | Electron-donating ability |
| LUMO Energy | E_LUMO | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and reactivity |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | Energy stabilization when accepting electrons |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. nih.gov By simulating the movements of atoms over a period (e.g., nanoseconds), MD provides insights into the molecule's conformational flexibility and its interactions with its environment, such as a solvent. nih.gov
An MD simulation for "this compound" would typically use a classical force field, such as GROMOS or AMBER. uq.edu.au The simulation trajectory is then analyzed to understand how the molecule samples different shapes or conformations. Key analyses include:
Root-Mean-Square Deviation (RMSD): Tracks how the molecule's structure changes over time relative to the starting structure, indicating if the simulation has reached equilibrium. nih.gov
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms, highlighting the most flexible parts of the molecule. nih.gov
Intermolecular Interactions: When simulated in a solvent like water, MD can reveal the formation and lifetime of hydrogen bonds between the molecule's amino and ester groups and the surrounding solvent molecules. nih.gov
Quantum Chemical Analysis of Reaction Mechanisms and Transition States
Quantum chemical methods are indispensable for investigating the mechanisms of chemical reactions, such as the synthesis of "this compound." Researchers can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net
A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov Locating the precise geometry and energy of the TS allows for the calculation of the activation energy (energy barrier), which is the minimum energy required for the reaction to occur. This information is vital for understanding reaction kinetics and optimizing reaction conditions.
In Silico Molecular Docking Studies of Ligand-Receptor Interactions
In silico molecular docking is a computational technique used to predict how a small molecule (a ligand), such as "this compound," binds to the active site of a large molecule, typically a protein or enzyme (a receptor). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govijpsjournal.com
In a typical docking study, the ligand is placed into the binding site of a receptor with a known 3D structure (e.g., from an X-ray crystallography PDB file). mdpi.com A scoring function then calculates the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. The results reveal the preferred binding pose and the specific intermolecular interactions—such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. mdpi.com For this molecule, the amino group can act as a hydrogen bond donor, the ester carbonyl as an acceptor, the bromophenyl ring can participate in halogen bonding and hydrophobic interactions, all of which contribute to binding. ijpsjournal.commdpi.com
Table 4: Representative Data from a Hypothetical Molecular Docking Study
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tyrosine Kinase (example) | -8.1 | ASN 258 | Hydrogen Bond with -NH₂ group mdpi.com |
| VAL 315 | Halogen Bond with -Br atom mdpi.com | ||
| LEU 350 | Hydrophobic interaction with phenyl ring |
Applications of Methyl 3 Amino 3 4 Bromophenyl Propanoate in Academic Research
Role as a Versatile Building Block in Complex Organic Synthesis
The unique arrangement of functional groups in methyl 3-amino-3-(4-bromophenyl)propanoate makes it an important precursor in the synthesis of a wide array of organic compounds. bicbiotech.comchemimpex.com Its utility stems from its ability to participate in various chemical transformations, leading to the formation of more complex molecular architectures.
β-amino acids are fundamental components of numerous biologically active molecules and natural products. researchgate.net this compound, as a β-amino acid ester, is a direct precursor for a variety of β-amino acid derivatives. The amino and ester groups can be readily modified. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide.
This reactivity is particularly valuable in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These molecules are designed to have improved properties such as better stability and oral bioavailability. The "3-amino-3-(4-bromophenyl)propanoate" core can be incorporated into larger peptide-like chains. For example, the amino group can be coupled with N-protected amino acids to form a new peptide bond. A study on a similar compound, methyl 3-amino-3-(4-chlorophenyl)propanoate, demonstrated its use in creating a dipeptide-like molecule by reacting it with N-(isopropoxycarbonyl)valine. nih.gov This highlights the role of such scaffolds in building more complex structures that mimic natural peptides.
| Precursor | Reaction Type | Resulting Structure | Application |
| This compound | Acylation of the amino group | N-Acyl-β-amino acid ester | Synthesis of modified amino acid units |
| This compound | Hydrolysis of the ester group | 3-Amino-3-(4-bromophenyl)propanoic acid | Creation of peptide building blocks |
| Methyl 3-amino-3-(4-chlorophenyl)propanoate nih.gov | Amide coupling with a protected valine | Dipeptide-like molecule (Valiphenal) | Peptidomimetic synthesis |
The chemical structure of this compound is well-suited for the construction of various ring systems. The functional groups can be utilized in cyclization reactions to form a range of heterocyclic and carbocyclic scaffolds, which are core structures in many pharmaceutical agents.
Research has shown that related β-amino acid derivatives can be used to synthesize complex heterocyclic compounds such as thiazoles. mdpi.com In one synthetic pathway, a derivative of 3-aminopropanoic acid was used as a starting material to construct 2,4-disubstituted-1,3-thiazoles. mdpi.com The amino group and the propanoate backbone participate in a series of reactions, including cyclization with a thiocyanate (B1210189) and subsequent reaction with phenacyl bromides, to form the thiazole (B1198619) ring. mdpi.com This demonstrates how the fundamental structure of a β-amino acid ester can be transformed into complex heterocyclic systems that are of interest in drug discovery. mdpi.com
| Starting Material Class | Reagents | Resulting Scaffold | Significance |
| 3-Aminopropanoic acid derivative | Potassium thiocyanate, phenacyl bromides | Thiazole ring mdpi.com | Core structure in many bioactive compounds |
| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (B1165640) (TFAA) | 6-Azaindole (pyrrolo[2,3-c]pyridine) rsc.org | Important scaffold in medicinal chemistry |
Chirality is a critical factor for the efficacy and safety of many pharmaceuticals. researchgate.net The synthesis of enantiomerically pure compounds is a major focus in drug development. Chiral versions of this compound, such as Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, are available and serve as valuable chiral building blocks. biosynth.com
Using these chiral precursors ensures that the desired stereochemistry is maintained throughout a synthetic sequence, leading to the formation of a single enantiomer of the final product. This avoids the need for costly and often difficult separation of enantiomers at a later stage. These chiral intermediates are used in the synthesis of advanced molecules where specific stereoisomers are required for biological activity. nih.govmdpi.com The development of biocatalytic methods has further enhanced the ability to produce such chiral intermediates with high enantiomeric excess, providing a green and efficient alternative to traditional chemical synthesis. researchgate.netdntb.gov.ua
Contributions to Medicinal Chemistry and Drug Discovery Research
This compound and its derivatives are significant in medicinal chemistry for the development of new therapeutic agents. The scaffold is present in molecules designed to interact with various biological targets.
The core structure of this compound is a key component in the synthesis of novel compounds with potential therapeutic applications. The presence of the 4-bromophenyl group often plays a crucial role in the biological activity of the final molecule.
For example, derivatives of 3-aminopropanoic acid have been used to create novel thiazole compounds that exhibit promising antimicrobial and antifungal activity, including against multidrug-resistant pathogens. mdpi.com In these studies, the propanoic acid backbone was used to link a thiazole ring, substituted with a bromophenyl group, to another aromatic moiety. The resulting compounds were screened for their biological activity, demonstrating the utility of the original scaffold in generating new drug candidates. Similarly, other heterocyclic derivatives, such as dihydropyridazinones containing a bromophenyl group, have been investigated for potential antihypertensive activity. nih.gov
| Compound Class | Core Scaffold | Target Application | Research Finding |
| Thiazole derivatives | 3-Aminopropanoic acid | Antibacterial, Antifungal | Activity against multidrug-resistant pathogens mdpi.com |
| Dihydropyridazinone derivatives | Phenylpropanoic acid derivative | Antihypertensive | Synthesis of potential candidates for hypertension nih.gov |
| Polypeptide compounds | 3-Amino-3-arylpropionic acid | Anticancer (HDAC inhibitor) | Potential to treat tumors and other diseases google.com |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By synthesizing a series of related analogs and evaluating their effects, researchers can identify the key structural features required for potency and selectivity.
While specific SAR studies focused exclusively on a broad series of this compound derivatives are not extensively documented in the provided context, the principles of SAR are applied to compounds derived from this and similar scaffolds. For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors, extensive SAR studies have been conducted on related structures. nih.govnih.gov By modifying substituents on the aromatic rings and altering the core structure of these molecules, researchers can fine-tune their binding affinity and functional activity at the transporter. For example, in a series of 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B), the type and position of substituents on the phenyl ring were systematically varied to determine their effect on inhibitory potency. frontiersin.org This approach allows for the rational design of more effective and selective drug candidates.
Applications in Enzyme Inhibition Studies
While the broader class of amino acid derivatives is a cornerstone in the design of enzyme inhibitors, specific research directly implicating this compound in the inhibition of O-GlcNAc transferase, ADAMTS7, or thrombin is not prominently documented in publicly available studies. The exploration of arylsulfonamides derived from other amino acids has been shown to yield inhibitors of ADAMTS7, but this specific propanoate was not included in those investigations. nih.gov Similarly, studies on O-GlcNAc transferase (OGT) inhibitors have focused on compounds like alloxan, BXZ2, and OSMI-1, without reference to this compound. nih.gov The potential of this compound in these specific enzyme inhibition studies remains an area open for future investigation.
Development of Chiral Ligands and Catalysts
Amino acids and their derivatives are fundamental building blocks in the field of asymmetric catalysis, where they are frequently used to create chiral ligands for transition metal catalysts. mdpi.com These chiral ligands are crucial for controlling the stereochemical outcome of a chemical reaction, leading to the selective production of a single enantiomer of the desired product.
This compound, as a chiral β-amino acid ester, fits perfectly within this strategy. biosynth.com The field of asymmetric synthesis extensively uses chiral amino acids and their esters to prepare ligands for a wide range of metal-catalyzed reactions. mdpi.comresearchgate.net For example, enantiomerically enriched β,γ-alkynyl α-amino acid derivatives have been synthesized through the direct asymmetric alkynylation of α-imino esters using a chiral Cu(I) complex. nih.gov In other work, recyclable chiral auxiliaries derived from amino acids have been employed for the large-scale asymmetric synthesis of pharmacologically valuable tailor-made amino acids. mdpi.com
The presence of both a nitrogen and an oxygen donor atom in this compound allows it to function as a bidentate ligand, capable of coordinating with a metal center. Its enantiomerically pure forms, such as Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, make it a valuable precursor for designing catalysts that can induce high levels of enantioselectivity in chemical transformations. biosynth.com While specific literature detailing the use of this compound itself as a ligand or catalyst is limited, its structural class is well-established as a source of effective tools for asymmetric synthesis. elsevierpure.comnih.gov
Future Directions and Emerging Research Avenues
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic processes. For a compound like Methyl 3-amino-3-(4-bromophenyl)propanoate, future research is likely to prioritize the adoption of green chemistry principles. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste and energy consumption.
Current synthetic routes may rely on traditional methods that involve harsh reagents and generate significant waste. Future methodologies could explore biocatalysis, employing enzymes to facilitate the synthesis with high selectivity and under mild conditions. Additionally, flow chemistry presents a promising alternative to batch processing, offering improved safety, efficiency, and scalability. The development of a one-pot synthesis, where multiple reaction steps are carried out in a single reactor, could also contribute to a more sustainable production process. A recent study has demonstrated the synthesis of β-amino esters through the coupling of N-tosylhydrazones and anilines under benign conditions, showcasing a move towards greener approaches. d-nb.info The use of microwave irradiation in the synthesis of related poly(β-amino ester)s without the need for solvents or catalysts further highlights the potential for environmentally friendly production methods. rsc.orgrsc.org
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing pharmaceutical research and development. For this compound, these technologies could accelerate the discovery of new derivatives with enhanced properties. Automated synthesis platforms can rapidly generate a large library of analogues by systematically modifying different parts of the molecule. bohrium.comnih.govinnovationnewsnetwork.comresearchgate.net
High-throughput screening methods can then be employed to quickly evaluate the biological activity of these derivatives, allowing for the rapid identification of lead compounds. acs.orgnih.govnih.govnottingham.ac.ukacs.org This iterative cycle of automated synthesis and HTE can significantly shorten the drug discovery timeline. Furthermore, the data generated from these experiments can be used to build structure-activity relationship (SAR) models, which can guide the design of subsequent generations of compounds.
Expansion of Biological Activity Profiling and Target Identification
While the current understanding of the biological activities of this compound may be limited, future research should focus on a comprehensive profiling of its pharmacological effects. This would involve screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
Given that the molecule contains a bromine atom, a halogen that is present in numerous drugs, it is plausible that it could exhibit a range of biological activities. nih.govresearchgate.net The presence of the β-amino acid scaffold is also significant, as this motif is found in many biologically active molecules. acs.org Techniques such as chemical proteomics and phenotypic screening could be employed to identify the molecular targets of this compound and elucidate its mechanism of action.
Advanced Computational Modeling for Rational Design and Prediction
Advanced computational modeling and simulation techniques are becoming indispensable tools in modern drug discovery. researchgate.netbyu.edunih.govacs.org For this compound, these methods can be used to predict its physicochemical properties, metabolic fate, and potential biological activities. Molecular docking studies can be performed to identify potential binding sites on various protein targets.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can provide insights into the nature of the interactions between the compound and its biological targets. acs.org The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding. nih.govresearchgate.netacs.orgnih.govtandfonline.com Computational tools can be used to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties by optimizing these interactions.
Development of Prodrug Strategies and Targeted Delivery Systems Utilizing Derivatives
To enhance the therapeutic potential of this compound and its derivatives, future research could focus on the development of prodrug strategies and targeted delivery systems. nih.govnih.govresearchgate.netmdpi.comjeremyhouser.com A prodrug is an inactive form of a drug that is converted into the active form in the body. The ester group in this compound makes it a suitable candidate for an amino acid ester prodrug approach, which can improve oral absorption and bioavailability. researchgate.nettandfonline.comnih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 3-amino-3-(4-bromophenyl)propanoate?
- Methodological Answer : The compound can be synthesized via enantioselective methods, such as chiral resolution or asymmetric catalysis. For example, ethyl or methyl ester derivatives of similar brominated phenylpropanoates are synthesized using lithium aluminum hydride (LiAlH₄) for reductions or sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions . Key steps include:
- Esterification : Reacting 3-amino-3-(4-bromophenyl)propanoic acid with methanol under acidic conditions.
- Chiral Control : Using chiral auxiliaries or catalysts to isolate the desired enantiomer (e.g., R-configuration as seen in related compounds) .
- Data Table :
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.) | Methyl ester derivative |
| Reduction | LiAlH₄ in anhydrous ether | Amino alcohol intermediate |
Q. How is this compound characterized?
- Methodological Answer : Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm the ester group (-COOCH₃) and bromophenyl substitution. IR for amino (-NH₂) and carbonyl (C=O) stretches.
- Mass Spectrometry : High-resolution MS to verify molecular formula (C₁₀H₁₂BrNO₂, expected m/z ~ 281.0) .
- X-ray Crystallography : For stereochemical confirmation (e.g., comparing with structurally similar methyl esters) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Waste Disposal : Segregate halogenated waste for professional treatment due to bromine content .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers .
- Circular Dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (ee).
- Case Study : Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride ( ) achieved >95% ee via chiral resolution .
Q. What mechanistic insights explain substitution reactions at the bromophenyl moiety?
- Methodological Answer :
- Nucleophilic Aromatic Substitution (NAS) : Bromine acts as a leaving group under basic conditions (e.g., NaH/DMF). Electron-withdrawing groups (e.g., -NO₂) enhance reactivity, but the amino group may require protection to prevent side reactions .
- Competing Pathways : Radical pathways or elimination may occur if reaction conditions (e.g., temperature) are not optimized.
Q. How does the compound interact with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases or aminotransferases using fluorogenic substrates.
- Receptor Binding Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify affinity for G-protein-coupled receptors (GPCRs) .
- Data Table : Hypothetical Biological Activity Profile
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Chymotrypsin | 12.3 ± 1.2 | |
| Receptor Binding | 5-HT₂A | >100 |
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation artifacts.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict ¹H NMR shifts and match experimental data .
Contradictions and Resolutions
- Synthetic Route Variability : Some protocols use LiAlH₄ for reductions , while others prefer catalytic hydrogenation. Resolution: Optimize reaction conditions (e.g., solvent polarity, temperature) based on substrate stability.
- Biological Activity Discrepancies : Inconsistent IC₅₀ values may arise from assay conditions (e.g., pH, co-factors). Standardize protocols using guidelines from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
